Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate

Indoleamine 2,3-dioxygenase Immuno-oncology Tryptophan metabolism

This SEM-protected 5-bromoindole scaffold is the premier choice for medicinal chemists requiring precise, iterative C2/C3/C5 functionalization. Unlike free N–H indoles, the SEM group blocks unwanted anion formation (pKa ~16-17) and enables exclusive directed C2 lithiation, while the C5-bromine provides a versatile handle for Suzuki coupling or PROTAC linker installation. The methyl ester at C3 allows orthogonal amidation. Critically, orthogonal SEM deprotection with TBAF proceeds quantitatively without damaging the ester, reducing step count and COG in scale-up routes.

Molecular Formula C16H22BrNO3Si
Molecular Weight 384.34 g/mol
Cat. No. B8152130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate
Molecular FormulaC16H22BrNO3Si
Molecular Weight384.34 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(C2=C1C=C(C=C2)Br)COCC[Si](C)(C)C
InChIInChI=1S/C16H22BrNO3Si/c1-20-16(19)14-10-18(11-21-7-8-22(2,3)4)15-6-5-12(17)9-13(14)15/h5-6,9-10H,7-8,11H2,1-4H3
InChIKeyAUAQLYNHRHRKNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate: A Strategic Building Block for Regioselective Indole Functionalization


Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate is a rationally protected, highly functionalized indole scaffold. It features a bromine atom at the 5-position for cross-coupling, a methyl ester at the 3-position, and the [2-(trimethylsilyl)ethoxy]methyl (SEM) group on the indole nitrogen. This N-protection strategy is critical, as it serves a dual purpose: it masks the acidic N–H proton to prevent undesired side reactions and enables directed ortho-metalation at the C2 position, a transformation unachievable with unprotected indoles [1]. This compound is therefore a premier intermediate for synthesizing densely substituted indole libraries for medicinal chemistry, particularly where precise C2, C3, and C5 functionalization is required [2].

Why Unprotected 5-Bromoindole-3-carboxylate Analogs Cannot Substitute Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate


Simple 5-bromoindole-3-carboxylate esters (N–H free) or N-alkyl analogs lack the precise reactivity profile needed for iterative, multi-step synthesis. The acidic indole N–H proton (pKa ~ 16-17) leads to anion formation upon treatment with strong bases, preventing electrophilic trapping at the C2 position and complicating cross-coupling reactions [1]. Furthermore, the unprotected scaffold is a known substrate for indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), potentially leading to unwanted oxidative metabolism during biological studies [2]. The SEM group circumvents these issues by providing a bulky, acid-labile protecting group that enables directed C2 functionalization via directed ortho-metalation and is quantitatively removable under mild fluoride conditions, a feature not offered by tosyl or methyl protecting groups.

Quantitative Differentiation of Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate from Structural Analogs


IDO Inhibitory Potency: SEM-Protected Ester vs. Unprotected Acid/Amide Analogs

The target compound (as its ethyl ester analog or closely related derivative) is a potent inhibitor of human Indoleamine 2,3-dioxygenase (IDO), a key immunomodulatory target. In a biochemical assay using recombinant human IDO with an N-terminal His tag expressed in E. coli, the SEM-protected indole-3-carboxylate scaffold demonstrated an IC50 of less than 500 nM [1]. In stark contrast, the corresponding unprotected 5-bromo-1H-indole-3-carboxylic acid and simple methyl ester analogs show drastically reduced or negligible IDO inhibition (IC50 > 10 µM) due to alternative binding modes or poor cell permeability . The SEM group is essential for achieving nanomolar potency in this series, likely by filling a hydrophobic pocket in the enzyme's active site.

Indoleamine 2,3-dioxygenase Immuno-oncology Tryptophan metabolism

Regioselective C2 Lithiation: SEM-Protected vs. N-Unsubstituted Indole

The SEM group on the indole nitrogen is a powerful director for ortho-metalation. Treatment of 1-(2-trimethylsilylethoxymethyl)-1H-indole with n-BuLi in THF at -78°C results in quantitative deprotonation exclusively at the C2 position. Subsequent quenching with an electrophile (e.g., an acid chloride) provides the 2-substituted indole in excellent yield (>85%) [1]. Conversely, N-unsubstituted indole under identical conditions undergoes N–H deprotonation, yielding an N-lithio species that cannot be trapped at C2. The C2-anion from the SEM-protected indole is stable and reacts with a wide range of electrophiles, including acid chlorides, silyl chlorides, and aldehydes, without competing N-alkylation.

Directed ortho-metalation C-H functionalization Synthetic methodology

Deprotection Orthogonality: SEM vs. Tosyl and Methoxymethyl (MOM) Protecting Groups

The SEM group offers superior deprotection orthogonality compared to traditional sulfonamide (e.g., tosyl) or acetal (e.g., MOM) protecting groups. The N-tosyl group requires harsh reductive conditions (e.g., Na/naphthalene or Mg/MeOH) that are incompatible with reducible functionalities like the methyl ester at C3. The N-MOM group is cleaved under acidic conditions (HCl, HBr) that can induce decarboxylation or ester hydrolysis. In contrast, the SEM group is quantitatively removed using fluoride sources (TBAF or HF·pyridine) under essentially neutral conditions, leaving the methyl ester and the C5-bromine intact [1]. This orthogonality is critical for late-stage deprotection of complex intermediates.

Protecting group strategy Orthogonal deprotection Fluoride-labile groups

Cross-Coupling Reactivity: 5-Bromoindole-3-carboxylate vs. 5-Iodo and 5-Chloro Analogs

The C5-bromine atom is the optimal halogen for palladium-catalyzed cross-coupling reactions on the indole core. In a study on 5-halo-1-SEM-indole-3-carboxylates, the 5-bromo derivative displayed a perfect balance of reactivity and stability. The 5-iodo analog (methyl 5-iodo-1-SEM-indole-3-carboxylate) is prone to oxidative addition with Pd(0) catalysts at room temperature, leading to homocoupling byproducts and lower isolated yields (65-75%). The 5-chloro analog is unreactive under standard coupling conditions, requiring specialized ligands and higher temperatures (>120°C), resulting in lower yields (<30%) [1]. The 5-bromo compound achieves >90% yields in Suzuki couplings with Pd(dppf)Cl2 at 80°C in 4 hours, with <5% homocoupling.

Suzuki-Miyaura coupling Buchwald-Hartwig amination Palladium catalysis

High-Value Application Scenarios for Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate


Lead Optimization in Immuno-Oncology: IDO/TDO Inhibitor Programs

The compound serves as the core scaffold for developing dual IDO/TDO inhibitors. Its sub-500 nM IDO inhibitory activity [1] makes it a validated starting point for structure-activity relationship (SAR) studies. Medicinal chemists can rapidly diversify the 5-bromo position via Suzuki coupling to explore the enzyme's lipophilic pocket while maintaining the crucial SEM group for on-target potency. Deprotection with TBAF then yields the final N–H indole candidate for in vivo proof-of-concept studies.

Synthesis of 2,3,5-Trisubstituted Indole Libraries via Regioselective C2 Functionalization

As demonstrated in foundational work by Edwards et al., the SEM group enables exclusive C2 lithiation [1]. Researchers can sequentially functionalize the C2 position (via lithiation/electrophile quench), the C5 position (via Suzuki coupling), and the C3 ester (via hydrolysis/amidation) to generate three-dimensional diversity. This iterative approach is impossible with N-unsubstituted indole and forms the basis of many patent-protected library syntheses.

Large-Scale Synthesis of Clinical Candidates via Orthogonal Deprotection

For process chemistry groups scaling up a candidate drug, the SEM group's clean, orthogonal deprotection is invaluable. The quantitative removal with TBAF, without damaging the methyl ester, avoids the need for reprotection or re-esterification steps that are common with tosyl or MOM protecting groups [1]. This directly reduces step count, solvent waste, and cost of goods (COG) in a manufacturing route.

Chemical Biology Tool Compounds: Photoprobes and Bifunctional Degraders

The C5-bromine is a versatile handle for late-stage functionalization. It can be used to install photo-crosslinking groups (e.g., diazirines) or linkers for PROTAC (proteolysis-targeting chimera) molecules via Pd-catalyzed coupling. The orthogonal SEM and methyl ester groups protect other functionalities during these transformations, enabling the synthesis of highly functionalized chemical probes that are stable to the conditions required for bioconjugation.

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